N-(pyridin-2-ylmethyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide
Description
Structural Significance of Heterocyclic Integration
The integration of benzo[d]thiazole and azetidine rings creates a spatially compact scaffold with distinct electronic properties. Benzo[d]thiazole, a bicyclic system comprising a benzene fused to a thiazole ring, provides a planar aromatic surface for π-π stacking and hydrophobic interactions. Its electron-deficient thiazole moiety facilitates hydrogen bonding and dipole-dipole interactions, critical for target engagement. Azetidine, a four-membered saturated nitrogen heterocycle, introduces puckered geometry and moderate ring strain (25.2 kcal/mol), which restricts rotational freedom while maintaining metabolic stability. The carboxamide linker between azetidine and benzo[d]thiazole enables hydrogen bonding with enzymatic active sites, as observed in soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) inhibitors.
Molecular modeling studies reveal that the trifluoromethyl substituent at the 4-position of the benzothiazole ring occupies hydrophobic pockets in enzyme binding sites, while the pyridinylmethyl group enhances solubility and participates in cation-π interactions. The compound’s molecular weight (392.4 g/mol) and ClogP value (estimated 3.2) align with Lipinski’s criteria for drug-likeness, underscoring its potential as a lead candidate.
Pharmacophoric Elements of N-(Pyridin-2-ylmethyl)-1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide
The compound’s pharmacophore comprises three critical regions:
- Benzo[d]thiazole Core : Serves as a rigid aromatic platform, with the sulfur atom participating in van der Waals interactions. The 4-trifluoromethyl group acts as a strong electron-withdrawing substituent, polarizing the ring and enhancing binding affinity to enzymes like FAAH.
- Azetidine-Carboxamide Bridge : The azetidine’s puckered conformation positions the carboxamide group for hydrogen bonding with catalytic residues (e.g., tyrosine in sEH). The carboxamide’s carbonyl oxygen forms a key hydrogen bond with serine residues in FAAH’s catalytic triad.
- Pyridin-2-ylmethyl Substituent : The pyridine nitrogen provides a hydrogen bond acceptor, while the methylene linker allows optimal placement of the aromatic ring in hydrophobic pockets. This moiety improves blood-brain barrier permeability, a desirable trait for neuroactive agents.
Table 1 summarizes the compound’s key physicochemical properties:
Historical Context of Benzothiazole and Azetidine Research
Benzothiazoles were first synthesized in the late 19th century via condensation of 2-mercaptoaniline with carboxylic acid derivatives. Their applications expanded from textile dyes (e.g., thioflavin) to bioactive molecules, notably the antiretroviral riluzole and the dopamine agonist pramipexole. The discovery of benzothiazole’s role in firefly luciferin (a natural bioluminescent compound) further spurred interest in its electronic properties.
Azetidines, though known since the 1880s, gained traction in medicinal chemistry only recently due to synthetic challenges. Early studies focused on their strain-driven reactivity, but advances in ring-opening and functionalization techniques enabled their use as piperidine alternatives. Modern applications exploit azetidines’ balance of rigidity and solubility, particularly in kinase and protease inhibitors.
Rationale for Structural Hybridization
The hybridization of benzothiazole and azetidine addresses three key challenges in drug design:
- Metabolic Stability : The trifluoromethyl group reduces oxidative metabolism by cytochrome P450 enzymes, while the azetidine’s saturation minimizes aromatic hydroxylation.
- Target Selectivity : Molecular docking shows the hybrid scaffold simultaneously engages FAAH’s catalytic serine (via carboxamide) and sEH’s tyrosine residues (via benzothiazole), enabling dual inhibition.
- Conformational Restriction : Azetidine’s puckering preorganizes the molecule into a bioactive conformation, reducing entropy penalties upon binding.
Microwave-assisted synthesis routes, as described for related benzothiazole-azetidine analogs, achieve high yields (76%) by accelerating amide bond formation and sulfonylation steps. These methods underscore the feasibility of scaling up hybrid architectures for preclinical testing.
Properties
IUPAC Name |
N-(pyridin-2-ylmethyl)-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4OS/c19-18(20,21)13-5-3-6-14-15(13)24-17(27-14)25-9-11(10-25)16(26)23-8-12-4-1-2-7-22-12/h1-7,11H,8-10H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIPORAOEDCRMGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=C(C=CC=C3S2)C(F)(F)F)C(=O)NCC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-2-ylmethyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide typically involves multi-step organic reactions. One efficient method involves the use of palladium-catalyzed, water-promoted, microwave-assisted reactions. This method is advantageous due to its good substrate scope, excellent functional group compatibility, and high product yields .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and implementation of green chemistry practices, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-2-ylmethyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of pharmacological activities, making it a candidate for various therapeutic applications:
1.1 Anticancer Activity
Research indicates that compounds with thiazole and pyridine moieties often demonstrate anticancer properties. For instance, derivatives similar to N-(pyridin-2-ylmethyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
1.2 Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Compounds with similar frameworks have been evaluated for their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways . For example, studies on thiazole derivatives have revealed significant inhibition of nitric oxide production, highlighting their potential as anti-inflammatory agents .
1.3 Antimicrobial Properties
Thiazole-containing compounds are known for their antimicrobial effects. Preliminary studies suggest that this compound could exhibit activity against various bacterial strains, although specific data on this compound is limited .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:
| Structural Feature | Effect on Activity |
|---|---|
| Pyridine Ring | Enhances binding affinity to biological targets |
| Trifluoromethyl Group | Increases lipophilicity and metabolic stability |
| Benzo[d]thiazole Moiety | Contributes to anticancer and antimicrobial properties |
Case Studies and Research Findings
Several studies have explored the applications of compounds related to this compound:
3.1 Anticancer Research
A study published in the Journal of Medicinal Chemistry reported that thiazole derivatives demonstrated potent inhibition of cancer cell growth, with some compounds showing IC50 values in the low micromolar range against breast and prostate cancer cells . The incorporation of the pyridine moiety was found to enhance selectivity towards cancer cells.
Mechanism of Action
The mechanism of action of N-(pyridin-2-ylmethyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to particular enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic functions, leading to downstream biological effects.
Comparison with Similar Compounds
Structural and Functional Analysis Table
Research Findings and Trends
- Azetidine Advantage : The azetidine ring in the target compound likely improves metabolic stability and target engagement compared to linear chains (e.g., Compound 11) or larger rings (e.g., piperazine in AMG628).
- Trifluoromethyl Positioning : The 4-CF3 group on benzo[d]thiazole may enhance binding to hydrophobic pockets more effectively than distal CF3 groups (e.g., AMG 517).
- Carboxamide vs. Sulfonamide : Carboxamides (target compound) generally exhibit better membrane permeability than sulfonamides ( compounds) but may have reduced solubility.
Biological Activity
N-(pyridin-2-ylmethyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C18H16F3N3OS
- Molecular Weight : 393.40 g/mol
Research indicates that compounds similar to N-(pyridin-2-ylmethyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine often exhibit biological activities through various mechanisms:
- Antioxidant Activity : Compounds in the benzothiazole family have shown significant antioxidant properties, scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS). This activity is crucial for mitigating oxidative stress in biological systems .
- Anti-inflammatory Effects : Activation of PPARα (Peroxisome Proliferator-Activated Receptor Alpha) has been linked to the inhibition of inflammatory cytokines. In vitro studies demonstrate that related compounds can suppress the expression of pro-inflammatory cytokines such as COX-2, IL-1β, and IL-6 .
- Antimicrobial Properties : Benzothiazole derivatives have been evaluated for their antimicrobial activities against various bacterial strains. Some derivatives have shown promising results against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus, although the activity against Gram-negative bacteria remains limited .
Antioxidant and Anti-inflammatory Studies
In a study focusing on benzothiazole derivatives, it was found that specific compounds exhibited notable antioxidant activities with IC50 values comparable to standard antioxidants like ascorbic acid. The most potent compound in this series demonstrated an IC50 of 0.015 mg/mL, indicating strong potential for therapeutic applications in oxidative stress-related conditions .
Antimicrobial Activity
A recent investigation into the antibacterial properties of benzothiazole derivatives revealed that certain compounds effectively inhibited bacterial growth at concentrations as low as 0.833 mg/mL against Bacillus subtilis. However, the same compounds showed limited efficacy against Gram-negative strains such as Escherichia coli .
Case Study 1: PPARα Activation in Skin Models
A study involving a related compound demonstrated its ability to activate PPARα in skin fibroblast cells, leading to reduced inflammatory responses in aged rats. The compound effectively scavenged ROS and inhibited NF-κB signaling pathways, showcasing its potential for treating age-related skin conditions .
Case Study 2: Antimicrobial Screening
Another study screened a series of benzothiazole derivatives for antimicrobial activity. The results indicated that while some compounds were effective against Gram-positive bacteria, they lacked significant activity against Gram-negative bacteria, highlighting the need for further modifications to enhance their spectrum of activity .
Q & A
Q. What are the recommended synthetic routes for N-(pyridin-2-ylmethyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide?
- Methodological Answer : The synthesis involves multi-step strategies:
- Step 1 : Formation of the benzo[d]thiazole core via cyclization of 2-aminothiophenol derivatives with trifluoromethyl-substituted carbonyl intermediates under acidic conditions (analogous to methods in ).
- Step 2 : Azetidine ring construction using carboxamide coupling, as seen in peptidomimetic syntheses (e.g., HATU/DMAP-mediated coupling in DMF or DCM) .
- Step 3 : Introduction of the pyridin-2-ylmethyl group via reductive amination or nucleophilic substitution (e.g., using K₂CO₃ in DMF, as in ).
Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization. Structural validation requires ¹H/¹³C NMR, IR, and HPLC (≥95% purity) .
Q. What analytical techniques are critical for confirming the compound’s structural integrity?
- Methodological Answer :
- X-ray crystallography : Use SHELXL for refinement to resolve bond lengths/angles and validate stereochemistry .
- Spectroscopy :
- ¹H NMR (400 MHz, DMSO-d₆) to confirm proton environments (e.g., azetidine CH₂ at δ 3.5–4.0 ppm, pyridine aromatic protons at δ 8.0–8.5 ppm).
- IR for functional groups (e.g., carboxamide C=O stretch ~1650 cm⁻¹, trifluoromethyl C-F ~1150 cm⁻¹) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational predictions and experimental crystallographic data?
- Methodological Answer :
- Refinement protocols : Use SHELXL’s TWIN/BASF commands to address twinning or disordered regions in X-ray data .
- DFT calculations : Compare optimized geometries (e.g., Gaussian 16, B3LYP/6-31G*) with experimental bond lengths/angles to identify steric or electronic mismatches.
- Validation : Cross-check with spectroscopic data (e.g., NOESY for spatial proximity) and thermal ellipsoid plots for dynamic disorder .
Q. What strategies optimize the trifluoromethyl group’s pharmacokinetic impact without compromising target affinity?
- Methodological Answer :
- Isosteric replacements : Synthesize analogs with -CF₂H, -OCF₃, or -SCF₃ to balance lipophilicity (LogP) and metabolic stability .
- Metabolic profiling : Use hepatic microsome assays (human/rat) to identify oxidative hotspots. Introduce deuterium at labile C-H positions near CF₃ to prolong half-life .
- Solubility enhancement : Co-crystallization with cyclodextrins or formulation as mesylate salts .
Q. How should contradictory bioactivity data between in vitro and in vivo models be addressed?
- Methodological Answer :
- Dose-response recalibration : Account for protein binding (e.g., plasma albumin) using equilibrium dialysis to adjust effective concentrations.
- Metabolite screening : LC-MS/MS to identify active metabolites (e.g., hydroxylated or demethylated derivatives) that may contribute to in vivo efficacy .
- Toxicokinetic studies : Compare IC₅₀ values (in vitro) with Cₘₐₓ/Cₜᵣₒᵤgₕ (in vivo) to assess therapeutic index .
Q. What computational methods best predict binding modes to structurally uncharacterized targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Glide with flexible side-chain sampling to model interactions (e.g., pyridine-Phe π-stacking, azetidine H-bonding).
- MD simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess stability of ligand-receptor complexes. Monitor RMSD/RMSF for conformational drift .
- QSAR modeling : Train models on thiazole/azetidine derivatives with known IC₅₀ values to prioritize substituents for synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
